molecular formula C13H22N4O3S B8806032 Ranitidine

Ranitidine

Cat. No. B8806032
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128658

Procedure details

N-(2-Mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine (354 mg) in concentrated hydrochloric acid (2 ml) was added dropwise to 5-(dimethylamino)methyl-2-furanmethanol (428 mg) at 0°. After standing at 0° for 7 days the reaction was diluted with water (3 ml), excess potassium carbonate was added and the solid extracted with ethyl acetate (50 ml).
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][NH:4][C:5]([NH:10][CH3:11])=[CH:6][N+:7]([O-:9])=[O:8].[CH3:12][N:13]([CH2:15][C:16]1[O:20][C:19]([CH2:21]O)=[CH:18][CH:17]=1)[CH3:14]>Cl.O.C(=O)([O-])[O-].[K+].[K+]>[CH3:12][N:13]([CH2:15][C:16]1[O:20][C:19]([CH2:21][S:1][CH2:2][CH2:3][NH:4][C:5]([NH:10][CH3:11])=[CH:6][N+:7]([O-:9])=[O:8])=[CH:18][CH:17]=1)[CH3:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
SCCNC(=C[N+](=O)[O-])NC
Name
Quantity
428 mg
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solid extracted with ethyl acetate (50 ml)

Outcomes

Product
Details
Reaction Time
7 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.